4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol is a complex organic compound that features a phenol group attached to a pyridine ring, which is further substituted with a cyclohexyltetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyclohexyltetrazole moiety: This can be achieved by reacting cyclohexylamine with sodium azide in the presence of a suitable catalyst.
Synthesis of the pyridine ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.
Coupling of the phenol group: The final step involves coupling the phenol group to the pyridine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyridine and tetrazole moieties can participate in π-π stacking interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-[1-(1-cyclohexyltriazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol
- 4-[1-[1-(1-cyclohexylimidazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol
Uniqueness
The uniqueness of 4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole moiety, in particular, can enhance its binding affinity to certain targets compared to similar compounds with triazole or imidazole groups.
Properties
IUPAC Name |
4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-15(20-21-22-23-25(20)18-5-3-2-4-6-18)24-13-11-17(12-14-24)16-7-9-19(26)10-8-16/h7-11,15,18,26H,2-6,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHNSUJWIUUREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2CCCCC2)N3CCC(=CC3)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.